![molecular formula C20H20ClFN2O2 B5302056 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5302056.png)
2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
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Overview
Description
2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, also known as CFPA, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. CFPA belongs to the class of compounds called benzamide derivatives and has been found to exhibit a range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is not fully understood. However, it has been suggested that 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit a range of biochemical and physiological effects in preclinical studies. 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide for lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. However, one of the limitations of 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide. One area of research is the development of more potent and selective analogs of 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide for therapeutic use. Another area of research is the investigation of the potential of 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide in combination with other drugs for enhanced therapeutic efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide and its potential applications in various diseases.
In conclusion, 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor activities. Future research on 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide involves the reaction of 4-chloro-2-fluoroaniline with 2-(1-piperidinylcarbonyl)phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide.
Scientific Research Applications
2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit anti-inflammatory, analgesic, and antitumor activities in preclinical studies.
properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2/c21-15-9-8-14(17(22)13-15)12-19(25)23-18-7-3-2-6-16(18)20(26)24-10-4-1-5-11-24/h2-3,6-9,13H,1,4-5,10-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREDGGOHBMZIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide |
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